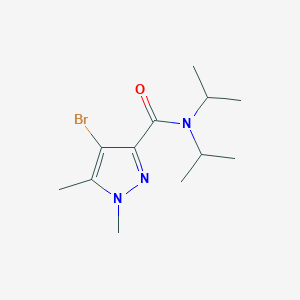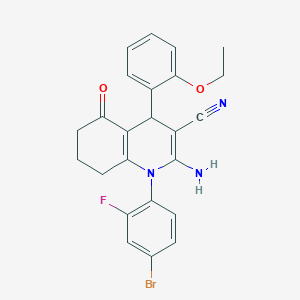![molecular formula C18H15BrN2O2S B10956752 (5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956752.png)
(5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a thiazolone derivative with a complex structure. Its IUPAC name is (5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one .
- The compound contains a thiazolone ring, an aniline group, and a methoxy-methylidene moiety. It exhibits interesting biological properties due to its unique structure.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromoaniline with 4-methoxy-3-methylbenzaldehyde, followed by cyclization to form the thiazolone ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or acetic acid).
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
化学反応の分析
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction. For example, reduction may yield an amine, while oxidation could lead to an oxo-thiazolone.
科学的研究の応用
Biology: It might serve as a pharmacophore for drug design due to its unique structure.
Medicine: Investigations into its potential as an antimicrobial or anticancer agent are ongoing.
Industry: Limited applications, but its properties may inspire novel materials.
作用機序
- The compound’s mechanism of action depends on its specific application. For instance:
- As an antimicrobial: It could disrupt bacterial cell membranes or inhibit enzymes.
- As an anticancer agent: It might interfere with cancer cell growth pathways.
類似化合物との比較
Similar Compounds: Other thiazolone derivatives, such as 2-thiazolones or 4-thiazolones, share structural features.
Uniqueness: The combination of aniline, methoxy-methylidene, and thiazolone functionalities makes this compound distinctive.
Remember that this compound’s detailed studies and applications are still evolving, and further research is needed to fully explore its potential.
特性
分子式 |
C18H15BrN2O2S |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
(5Z)-2-(4-bromophenyl)imino-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O2S/c1-11-9-12(3-8-15(11)23-2)10-16-17(22)21-18(24-16)20-14-6-4-13(19)5-7-14/h3-10H,1-2H3,(H,20,21,22)/b16-10- |
InChIキー |
OSSVDXAYFPMOKD-YBEGLDIGSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC |
正規SMILES |
CC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-(Furan-3-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](thiophen-2-yl)methanone](/img/structure/B10956671.png)
![1-(4-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B10956672.png)
![[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl](pyrrolidin-1-yl)methanone](/img/structure/B10956683.png)
![2-{5-[(4-Bromophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10956685.png)
![11-chloro-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B10956686.png)


![4(5H)-Thiazolone, 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-](/img/structure/B10956695.png)

![Ethyl 4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10956703.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10956706.png)
![1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10956711.png)


